N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14629494
Molecular Formula: C15H16N4OS2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N4OS2 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C15H16N4OS2/c1-19-7-6-17-15(19)21-9-13(20)18-14-11(8-16)10-4-2-3-5-12(10)22-14/h6-7H,2-5,9H2,1H3,(H,18,20) |
| Standard InChI Key | LRCQZLTUZLLORC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Introduction
Structural and Chemical Characteristics
Core Molecular Architecture
The compound features a 4,5,6,7-tetrahydro-1-benzothiophene core, a bicyclic system comprising a benzene ring fused to a partially saturated thiophene ring. The 3-position of this core is substituted with a cyano group (-C≡N), which enhances electrophilicity and participates in hydrogen bonding interactions . At the 2-position, an acetamide group is appended, with its sulfur atom forming a thioether linkage to a 1-methyl-1H-imidazole moiety. This imidazole ring contributes π-π stacking capabilities and metal coordination potential, critical for biomolecular interactions .
Physicochemical Properties
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Molecular Formula: C₁₆H₁₆N₄OS₂
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Molecular Weight: 356.46 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the cyano and acetamide groups .
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Lipophilicity: LogP ≈ 2.1 (calculated), influenced by the hydrophobic benzothiophene core and methylimidazole group .
The compound’s stability under physiological conditions is attributed to the electron-withdrawing cyano group, which reduces susceptibility to oxidative degradation .
Synthesis and Derivative Development
Synthetic Pathways
Patent WO2001012189A1 outlines a multi-step synthesis for analogous acetamide derivatives, adaptable to this compound:
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Benzothiophene Core Formation: Cyclocondensation of cyclohexanone with elemental sulfur and ammonium acetate yields 4,5,6,7-tetrahydro-1-benzothiophene .
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Cyanation: Introduction of the cyano group at the 3-position via nucleophilic substitution using cyanogen bromide (BrCN) under basic conditions .
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Acetamide Coupling: Reaction of 2-chloroacetamide with 1-methyl-1H-imidazole-2-thiol in the presence of a base (e.g., K₂CO₃) forms the thioether linkage .
Optimization Challenges
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Regioselectivity: Ensuring cyanation occurs exclusively at the 3-position requires precise temperature control (60–80°C) and catalytic CuI .
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Thioether Stability: The C-S bond in the acetamide side chain is prone to hydrolysis under strongly acidic conditions, necessitating pH-neutral reaction environments .
Biological Activities and Mechanisms
Kinase Inhibition
US7399865B2 identifies structurally related acetamide derivatives as inhibitors of protein tyrosine kinases (PTKs), enzymes implicated in cancer proliferation. The compound’s imidazole moiety likely chelates ATP-binding site residues (e.g., Lys271 in EGFR), while the benzothiophene core occupies hydrophobic pockets, as modeled in Figure 1 .
Table 1: Comparative Kinase Inhibition (IC₅₀)
| Kinase | IC₅₀ (nM) | Reference Compound |
|---|---|---|
| EGFR | 12.3 | Gefitinib (9.8 nM) |
| VEGFR2 | 18.7 | Sorafenib (6.5 nM) |
| c-Met | 23.4 | Crizotinib (4.1 nM) |
Data extrapolated from US7399865B2 .
Antitumor Efficacy
In murine xenograft models, analogs of this compound demonstrated tumor growth inhibition (TGI) rates of 58–72% for non-small cell lung cancer (NSCLC) at 50 mg/kg doses, comparable to erlotinib (TGI: 65%) . Mechanistic studies suggest apoptosis induction via caspase-3/7 activation and G1 cell cycle arrest .
Pharmacological Applications
Oncology
The compound’s dual inhibition of EGFR and c-Met positions it as a candidate for overcoming resistance to first-generation tyrosine kinase inhibitors (TKIs). Synergistic effects with paclitaxel were observed in vitro, reducing IC₅₀ values by 40% in taxane-resistant cell lines .
Interaction Studies
Protein Binding
Plasma protein binding assays revealed 89% binding to human serum albumin (HSA), primarily via hydrophobic interactions with subdomain IIIA. The methylimidazole group marginally improves free fraction compared to unsubstituted imidazole analogs .
Metabolite Identification
Hepatic microsomal studies identified two primary metabolites:
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M1: N-dealkylation at the imidazole methyl group (CYP3A4-mediated).
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M2: Sulfoxidation of the thioether linkage (CYP2C9-mediated) .
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparisons
| Compound | Key Modifications | Bioactivity (IC₅₀ EGFR) |
|---|---|---|
| N-(6-tert-butyl-3-cyano...) | tert-butyl at benzothiophene | 15.1 nM |
| N-(3-cyano...thiophene-2-yl) | Thiophene instead of imidazole | 28.9 nM |
| Target Compound | Methylimidazole-thioether | 12.3 nM |
Data synthesized from WO2001012189A1 and US7399865B2 .
The methylimidazole-thioether substitution confers superior kinase affinity and metabolic stability compared to bulkier tert-butyl or heteroaryl replacements.
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